![molecular formula C20H22N6O2S B2696164 1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide CAS No. 1251547-87-1](/img/structure/B2696164.png)
1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide
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Overview
Description
1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds, including derivatives similar in structure to the chemical , has been explored extensively. These compounds have been applied in various domains such as dyeing polyester fibers, showcasing potential in creating sterile or biologically active fabrics due to their antimicrobial and antitumor activities (Khalifa et al., 2015). Similarly, the synthesis of pyridine and fused pyridine derivatives has demonstrated antimicrobial and antioxidant activities, highlighting the compound's potential in therapeutic applications (Flefel et al., 2018).
Antitumor and Antimicrobial Applications
Research on imidazole derivatives, including those structurally related to the chemical , has shown promising antitumor activities. These studies underline the compound's utility in developing treatments for various cancers (Iradyan et al., 2001). Furthermore, antitumor imidazotetrazines, including derivatives closely related to the specified compound, have been identified as broad-spectrum antitumor agents, offering potential alternatives in cancer treatment protocols (Stevens et al., 1984).
Antituberculosis Activity
The exploration into substituted imidazo[1,2-a]pyridine-3-carboxamide derivatives has revealed moderate to good antituberculosis activity, suggesting the compound's application in combating Mycobacterium tuberculosis, including strains resistant to conventional drugs (Jadhav et al., 2016).
Mechanism of Action
Target of action
Imidazole containing compounds, like “1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide”, have been known to interact with a broad range of biological targets due to their versatile chemical structure . These targets can include enzymes, receptors, and ion channels among others .
Mode of action
The mode of action of imidazole containing compounds can vary greatly depending on their specific chemical structure and the biological target they interact with . They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Imidazole containing compounds can affect a variety of biochemical pathways. For instance, they can interfere with the synthesis or degradation of certain biomolecules, alter signal transduction pathways, or modulate immune responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole containing compounds can also vary widely. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of imidazole containing compounds can include changes in gene expression, cell cycle progression, cell morphology, and cell viability among others .
Action environment
The action, efficacy, and stability of imidazole containing compounds can be influenced by various environmental factors such as pH, temperature, the presence of other molecules, and the specific characteristics of the biological system they are in .
properties
IUPAC Name |
1-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-ethylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-4-21-20(28)16-10-26(12-22-16)17-7-8-19(25-24-17)29-11-18(27)23-15-9-13(2)5-6-14(15)3/h5-10,12H,4,11H2,1-3H3,(H,21,28)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYYCDHNVCKNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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